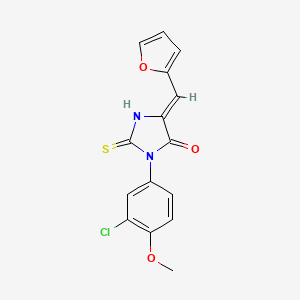
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" is a complex organic compound that has drawn attention for its potential applications in various scientific fields. This compound is characterized by a unique molecular structure that combines elements of pyridazine, furan, and thiazole, which collectively contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" typically involves multi-step organic synthesis protocols. One common approach begins with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl group through cycloaddition reactions. The thiazole moiety can be synthesized separately and then coupled with the pyridazinone intermediate. The final step involves the formation of the acetamide linkage via amide bond formation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may leverage high-throughput synthetic methods to ensure efficiency and yield. This might include the use of automated reactors, continuous flow systems, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration. Purification processes such as crystallization, distillation, and chromatography are also crucial to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" can undergo a variety of chemical reactions including oxidation, reduction, substitution, and cyclization.
Oxidation: : The compound can be oxidized at the furan ring or at the cyclopropyl group.
Reduction: : Reduction reactions can target the pyridazinone moiety, converting it into a pyridazine derivative.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the furan ring.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
Depending on the reaction conditions, products can range from cyclopropyl alcohol derivatives to substituted thiazole-furan compounds.
Applications De Recherche Scientifique
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" has found applications in several scientific fields:
Chemistry: : Utilized in the study of reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: : Explored for therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. For instance, it could inhibit an enzyme by binding to its active site or modulate gene expression by interacting with DNA.
Comparaison Avec Des Composés Similaires
When compared to other compounds such as "3-cyclopropyl-6-oxopyridazin-1-yl)acetamide" or "N-(4-thiazolyl)acetamide", "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
"2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide"
"N-(4-thiazol-2-yl)furan-2-yl)acetamide"
"3-cyclopropyl-6-oxo-pyridazine derivatives"
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(8-20-15(22)6-5-11(19-20)10-3-4-10)18-16-17-12(9-24-16)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLZOJBQIHNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)


![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)
![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)
